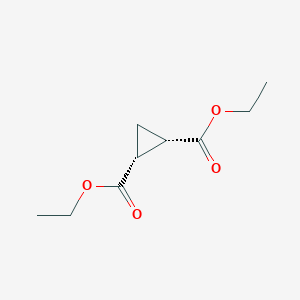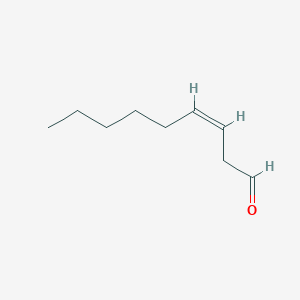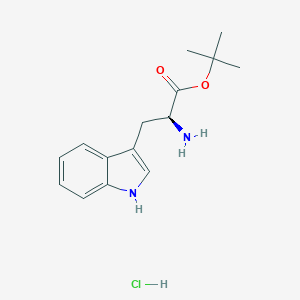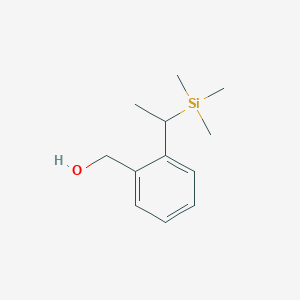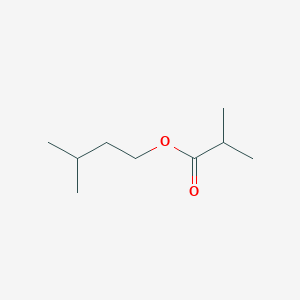
Isoamyl isobutyrate
Vue d'ensemble
Description
Isopentyl isobutyrate, also known as isoamyl isobutyrate, is a compound found in many plants and animals, including humans. It is a key component of many essential oils, and has been used for centuries in traditional medicine and aromatherapy. In recent years, it has also become an important tool in the laboratory, where it serves as a substrate for a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Isobutylate d’isoamyle : Analyse complète des applications de recherche scientifique
Amélioration de la saveur des boissons : L’isobutylate d’isoamyle est connu pour être l’un des constituants aromatiques du houblon dans la bière, contribuant au profil de saveur complexe apprécié des amateurs de bière. Son rôle dans l’amélioration de l’expérience sensorielle des boissons est un domaine de recherche important dans le domaine des sciences alimentaires .
Composant aromatique en parfumerie : Ce composé est utilisé pour son arôme sucré fruité puissant et diffus, rappelant l’abricot, la banane et l’ananas. Il est utilisé pour ajouter de la légèreté et de la profondeur aux formulations de parfums, jouant un rôle crucial dans la création de divers parfums .
Applications dans l’industrie alimentaire : Dans l’industrie alimentaire, l’odeur et la saveur fruitées de l’isobutylate d’isoamyle en font un additif précieux pour la création de produits aromatisés aux fruits tels que les bonbons, les chewing-gums et les produits laitiers comme le beurre et la crème .
Synthèse par biocatalyse : Des recherches ont été menées sur la synthèse de l’isobutylate d’isoamyle catalysée par la lipase, optimisant la réaction d’estérification entre l’acide isobutyrique et l’alcool isoamylique. Ce processus met en évidence le potentiel du composé dans les applications de chimie verte .
Nutraceutiques et aliments fonctionnels : Les lipases, qui peuvent catalyser la synthèse de l’isobutylate d’isoamyle, sont également explorées pour leurs applications dans la production de nutraceutiques et d’aliments fonctionnels en raison de leur efficacité et de leur caractère écologique .
Synthèse enzymatique pour l’aromatisation : Le butyrate d’isoamyle, étroitement lié à l’isobutylate d’isoamyle, a été synthétisé enzymatiquement pour être utilisé comme arôme de banane. Cette recherche souligne le potentiel de l’isobutylate d’isoamyle dans des applications similaires où sa synthèse peut être adaptée à des fins d’aromatisation spécifiques .
Mécanisme D'action
Target of Action
Isoamyl isobutyrate, also known as isopentyl isobutyrate, is a fatty acid ester obtained by the formal condensation of isoamylol with isobutyric acid . It is primarily a metabolite, an intermediate or product resulting from metabolism . .
Biochemical Pathways
This compound is a product of the condensation of isoamylol and isobutyric acid . It is involved in the metabolic pathways of these two compounds.
Pharmacokinetics
As a fatty acid ester, it is likely metabolized in the body into its constituent compounds, isoamylol and isobutyric acid .
Result of Action
As a metabolite, it may play a role in various metabolic processes .
Safety and Hazards
Isopentyl isobutyrate is classified as a Category 3 flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with personal protective equipment, including eye and face protection. If it comes into contact with the skin, the contaminated clothing should be removed immediately, and the skin should be rinsed with water .
Analyse Biochimique
Biochemical Properties
Isoamyl isobutyrate is a synthetic compound that is used in various applications, particularly in the flavor and fragrance industry
Cellular Effects
It is known that the compound has a boiling point of 169-171 °C and a density of 0.856 g/mL at 25 °C , which may influence its interactions with cells
Molecular Mechanism
It is known that the compound has a molecular weight of 158.24 and a specific structure
Propriétés
IUPAC Name |
3-methylbutyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGLSWXJMRZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062131 | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
168.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2050-01-3 | |
| Record name | Isoamyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing isoamyl isobutyrate, and how do their efficiencies compare?
A1: Several methods exist for synthesizing this compound, with varying efficiencies:
- Acid-catalyzed esterification: This traditional method utilizes a strong acid catalyst, such as sulfuric acid or, more recently, gallium sulfate []. While effective, it can suffer from drawbacks like long reaction times, harsh conditions, and potential environmental concerns.
- Cation exchange resins: Employing cation exchange resins like NKC-9 offers a greener alternative []. This method has demonstrated high conversion rates (up to 99.3%) and good catalyst reusability.
- Lipase-catalyzed esterification: This enzymatic approach, often conducted in reversed micelle systems (e.g., CTAB/n-hexane or AOT/n-hexane) with lipases like CCL, offers high conversion rates (up to 99%) under mild conditions [, ].
- Solid acid catalysts: Researchers have explored using phosphotungstic acid supported on kaolin as a catalyst []. This method boasts a 97.9% esterification rate and potentially addresses some limitations of traditional acid catalysts.
- Sodium Bisulfate Catalysis: This method provides a simple and efficient route to various isoamyl carboxylates, including this compound, with mild reaction conditions and high yields [].
Q2: Besides its characteristic fruity aroma, are there other applications for this compound?
A2: While primarily known as a flavoring agent, research suggests potential applications in other areas:
- Food Industry: this compound is a key aroma compound in various fruits, including bananas []. Understanding its role in fruit ripening could be valuable for flavor enhancement and quality control in the food industry.
Q3: Are there any known analytical methods for detecting and quantifying this compound in complex mixtures?
A3: Yes, researchers utilize sophisticated techniques to analyze this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This powerful method enables the separation and identification of volatile compounds like this compound in complex mixtures, such as fruit extracts [, ]. Coupling GC with tandem mass spectrometry (GC-MS/MS) enhances sensitivity and selectivity for accurate quantification.
- Solid-Phase Microextraction (SPME): This technique, often combined with GC-MS, provides a solvent-free method for extracting and concentrating volatile compounds from samples []. This combination allows for sensitive and efficient analysis of this compound in various matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



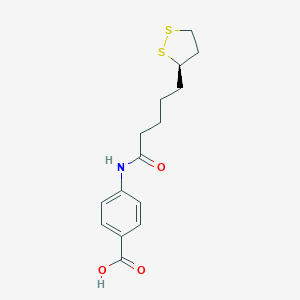
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)


![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
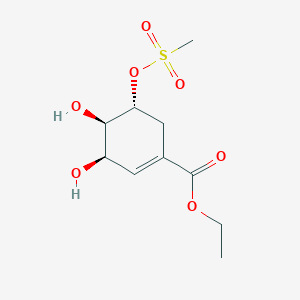
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

